Diosbulbin B

Descripción general

Descripción

La Diosbulbina B es un compuesto de diterpeno lactona que se encuentra principalmente en el tubérculo de Dioscorea bulbifera L., comúnmente conocida como ñame de papa de aire. Este compuesto es conocido por sus significativas actividades farmacológicas, incluidas las propiedades antitumorales y antiinflamatorias. También se asocia con hepatotoxicidad y otros efectos tóxicos .

Aplicaciones Científicas De Investigación

La Diosbulbina B tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

La Diosbulbina B ejerce sus efectos a través de varios mecanismos:

Apoptosis dependiente de mitocondrias: La Diosbulbina B induce la apoptosis en los hepatocitos a través de la generación de especies reactivas de oxígeno y la activación de las caspasas.

Regulación de la autofagia: La Diosbulbina B modula la autofagia, que puede proteger contra sus efectos tóxicos o exacerbarlos.

Activación metabólica: La porción furano de la Diosbulbina B se activa metabólicamente para formar intermediarios reactivos que se unen a proteínas y causan hepatotoxicidad.

Safety and Hazards

Diosbulbin B is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . Personal protective equipment, including chemical-resistant rubber gloves and chemical safety goggles, should be used when handling this compound .

Análisis Bioquímico

Biochemical Properties

Diosbulbin B interacts with various enzymes, proteins, and other biomolecules. It requires metabolic activation for inducing liver injury . Protein covalent binding of an electrophilic reactive intermediate of this compound is considered to be one of the key mechanisms of cytotoxicity . The reactive metabolites of this compound are formed by the action of CYP3A4/5, 2C9, and 2C19 enzymes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to hinder the progression of non-small cell lung cancer (NSCLC) both in vitro and in vivo settings at a no-observed-adverse-effect concentration (NOAEC) and a safe dosage . Specifically, this compound induced significant G0/G1 phase arrest and apoptosis in A549, PC-9, and H1299 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. The molecular mechanism underlying toxicity in mouse lung cells is the this compound-mediated inhibition of fatty acid β-oxidation, partial glycolysis, and the TCA cycle . This compound treatment can also compensate for the low Adenosine triphosphate (ATP) supply levels by improving the efficiency of the last step of the glycolysis reaction and by increasing the rate of anaerobic glycolysis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the crosslink showed time- and dose-dependence in animals given this compound . The levels of hepatic protein adductions were proportional to the severity of hepatotoxicity of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low-dose this compound (12.5 μM) downregulated PD-L1 to activate NLRP3-mediated pyroptosis, and inhibited cancer stem cells (CSCs) properties, to sensitize cisplatin-resistant gastric cancer (GC) cells to cisplatin .

Metabolic Pathways

This compound is involved in various metabolic pathways. The main metabolic pathway of this compound involves the action of CYP3A4/5, 2C9, and 2C19 enzymes . This compound is first catalyzed into reactive metabolites of 2-butene-1,4-dial derivatives dependent on NADPH .

Transport and Distribution

It is known that this compound is metabolized to a cis-enedial intermediate which reacts with protein to form protein covalent binding and induces hepatotoxicity .

Subcellular Localization

It is known that this compound can induce significant G0/G1 phase arrest and apoptosis in A549, PC-9, and H1299 cells , suggesting that it may have significant effects on the cell cycle and apoptosis pathways.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La Diosbulbina B se puede sintetizar mediante diversas reacciones químicas que involucran la porción furano. Un método común implica el uso de enzimas citocromo P450 para catalizar la formación de intermediarios reactivos a partir de Dioscorea bulbifera L. extractos . La ruta sintética generalmente incluye pasos como la oxidación, reducción y ciclización para formar la estructura de diterpeno lactona que contiene furano.

Métodos de producción industrial

La producción industrial de Diosbulbina B implica la extracción y purificación del compuesto de Dioscorea bulbifera L. Este proceso incluye la extracción con solventes, la cromatografía y la cristalización para obtener Diosbulbina B de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

La Diosbulbina B experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La Diosbulbina B se puede oxidar para formar intermediarios reactivos que contribuyen a su hepatotoxicidad.

Reducción: La reducción del anillo de furano puede conducir a la formación de derivados menos tóxicos.

Sustitución: Las reacciones de sustitución que involucran la porción furano pueden modificar la actividad biológica de la Diosbulbina B.

Reactivos y condiciones comunes

Agentes oxidantes: Los agentes oxidantes comunes utilizados en las reacciones de Diosbulbina B incluyen el peróxido de hidrógeno y las enzimas citocromo P450.

Agentes reductores: El borohidruro de sodio y otros agentes reductores se utilizan para reducir el anillo de furano.

Principales productos formados

Los principales productos formados a partir de las reacciones de Diosbulbina B incluyen varios derivados oxidados y reducidos, que pueden tener diferentes actividades biológicas y toxicidades .

Comparación Con Compuestos Similares

Compuestos similares

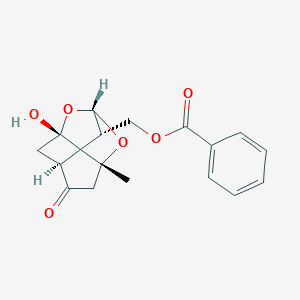

Diosbulbina C: Otro diterpeno lactona que se encuentra en Dioscorea bulbifera L., con propiedades antitumorales similares pero perfiles de toxicidad diferentes.

Diosbulbina D: Un compuesto relacionado con actividades farmacológicas distintas y menor hepatotoxicidad en comparación con la Diosbulbina B.

Unicidad

La Diosbulbina B es única debido a sus potentes actividades antitumorales y antiinflamatorias, junto con su significativa hepatotoxicidad. La presencia de la porción furano es un factor clave en su actividad biológica y toxicidad .

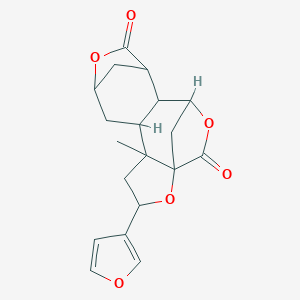

Propiedades

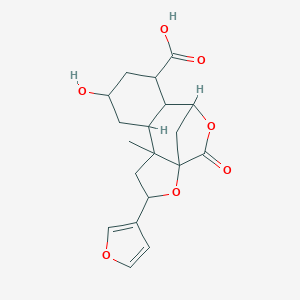

IUPAC Name |

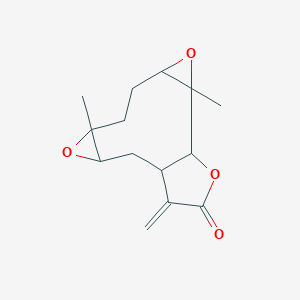

(1S,3R,5S,6R,8R,11R,12S,13S)-3-(furan-3-yl)-5-methyl-2,9,14-trioxapentacyclo[11.2.1.18,11.01,5.06,12]heptadecane-10,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-18-6-13(9-2-3-22-8-9)25-19(18)7-14(24-17(19)21)15-11-4-10(5-12(15)18)23-16(11)20/h2-3,8,10-15H,4-7H2,1H3/t10-,11+,12+,13+,14-,15+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEANLIISUSNNDX-YHPVUIEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(OC13CC(C4C2CC5CC4C(=O)O5)OC3=O)C6=COC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H](O[C@@]13C[C@@H]([C@H]4[C@H]2C[C@@H]5C[C@H]4C(=O)O5)OC3=O)C6=COC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

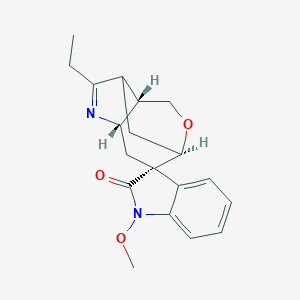

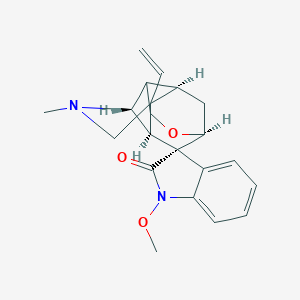

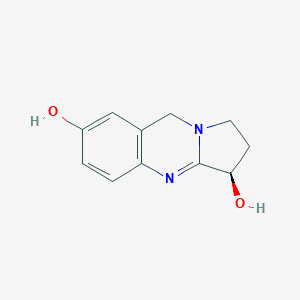

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B198988.png)